

# clinical trial data comparing $^{18}\text{F}$ -FES with other imaging modalities

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## A Comparative Guide to $^{18}\text{F}$ -FES PET in Breast Cancer Imaging

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of  $^{18}\text{F}$ -FES PET Against Alternative Imaging Modalities Based on Clinical Trial Data.

This guide provides a comprehensive comparison of  $^{18}\text{F}$ -Fluoroestradiol Positron Emission Tomography ( $^{18}\text{F}$ -FES PET) with other imaging modalities used in the clinical evaluation of estrogen receptor (ER)-positive breast cancer. By summarizing quantitative data from clinical trials, detailing experimental protocols, and visualizing key biological and experimental pathways, this document aims to equip researchers, scientists, and drug development professionals with the evidence needed to evaluate the role of  $^{18}\text{F}$ -FES PET in their work.

## Executive Summary

$^{18}\text{F}$ -FES PET is a molecular imaging technique that specifically targets the estrogen receptor, providing a non-invasive, whole-body assessment of ER expression. This functional imaging modality offers distinct advantages over anatomical imaging techniques like CT and MRI, and provides complementary information to metabolic imaging with  $^{18}\text{F}$ -FDG PET. Clinical trial data consistently demonstrate the high specificity of  $^{18}\text{F}$ -FES PET for identifying ER-positive lesions, its utility in predicting response to endocrine therapy, and its potential to guide treatment decisions, particularly in the context of metastatic or recurrent breast cancer. While  $^{18}\text{F}$ -FDG PET is a valuable tool for staging and assessing tumor metabolism,  $^{18}\text{F}$ -FES PET provides a

direct measure of a key therapeutic target, addressing the challenge of tumor heterogeneity and receptor status discordance between primary and metastatic sites.

## Data Presentation: Quantitative Comparison of Imaging Modalities

The following tables summarize the diagnostic performance of  $^{18}\text{F}$ -FES PET/CT in comparison to  $^{18}\text{F}$ -FDG PET/CT and conventional imaging modalities.

Table 1: Diagnostic Performance of  $^{18}\text{F}$ -FES PET/CT vs.  $^{18}\text{F}$ -FDG PET/CT for Detection of ER-Positive Breast Cancer Lesions

Study/Analysis	Imaging Modality	Sensitivity	Specificity	Positive Predictive Value (PPV)	Negative Predictive Value (NPV)	Accuracy
Kiatkittikul et al. (2023)[1]	<sup>18</sup> F-FES PET/CT	87.56%	100%	100%	35.14%	88.35%
<sup>18</sup> F-FDG PET/CT	83.94%	30.77%	94.74%	11.43%	95.37%	
Liu et al. (2019)[2]	<sup>18</sup> F-FES PET/CT	90.8%	-	-	-	-
<sup>18</sup> F-FDG PET/CT	82.8%	-	-	-	-	
Piccardo et al. (2022) - Meta-Analysis (Lesion-based)[3]	<sup>18</sup> F-FES PET/CT	95%	-	-	-	-
<sup>18</sup> F-FDG PET/CT	85%	-	-	-	-	
Piccardo et al. (2022) - Meta-Analysis (Patient-based)[3]	<sup>18</sup> F-FES PET/CT	94%	-	-	-	-
<sup>18</sup> F-FDG PET/CT	97%	-	-	-	-	

Table 2: Staging Accuracy of <sup>18</sup>F-FES PET vs. <sup>18</sup>F-FDG PET in Grade 1-2 ER-Positive Breast Cancer

Study	Imaging Modality	Correctly Staged Participants
Knip & Iqbal et al. (2025)[4]	$^{18}\text{F}$ -FES PET	83% (34/41)
$^{18}\text{F}$ -FDG PET	71% (29/41)	

Table 3: Comparison of  $^{18}\text{F}$ -FES PET/CT with Standard of Care (SoC) Imaging (CT and Bone Scan)

Study	Finding
Ulaner et al. (NCT04883814)[5]	A phase II trial designed to directly compare the clinical value of $^{18}\text{F}$ -FES PET/CT for staging and detection of recurrence against SoC imaging.
Clinical Case (Ulaner, 2021)[6]	In a patient with lobular breast cancer, $^{18}\text{F}$ -FES PET detected osseous disease not seen on CT and bone scan, leading to a change in patient management.

Note: Direct quantitative comparisons of  $^{18}\text{F}$ -FES PET with MRI are limited in the current literature. While some studies use MRI for anatomical correlation, head-to-head diagnostic performance data is an area of ongoing research. One study protocol (NCT04883814) mentions MRI as a reference standard for non-biopsied lesions[7]. Another study on brain metastases suggests that  $^{18}\text{F}$ -FES PET/CT can be used alongside MRI for improved detection[1]. A meta-analysis comparing  $^{18}\text{F}$ -FDG PET/CT and  $^{18}\text{F}$ -FDG PET/MRI for detecting bone metastases found that  $^{18}\text{F}$ -FDG PET/MRI had superior sensitivity[4].

## Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical trial data. Below are summarized protocols for key imaging modalities.

### $^{18}\text{F}$ -FES PET/CT Imaging Protocol (Representative)

- **Patient Preparation:** No fasting is generally required. Patients should discontinue selective estrogen receptor modulators (SERMs) like tamoxifen for at least 8 weeks and selective estrogen receptor degraders (SERDs) like fulvestrant for at least 24 weeks prior to the scan to avoid interference with  $^{18}\text{F}$ -FES uptake[5].
- **Radiotracer Administration:** An intravenous injection of approximately 111-222 MBq (3-6 mCi) of  $^{18}\text{F}$ -FES is administered[2][8].
- **Uptake Period:** Patients rest for approximately 60-80 minutes to allow for radiotracer distribution and uptake[2][8].
- **Image Acquisition:** A whole-body PET/CT scan is performed from the skull base to the mid-thigh. The CT component is typically a low-dose scan for attenuation correction and anatomical localization[2].

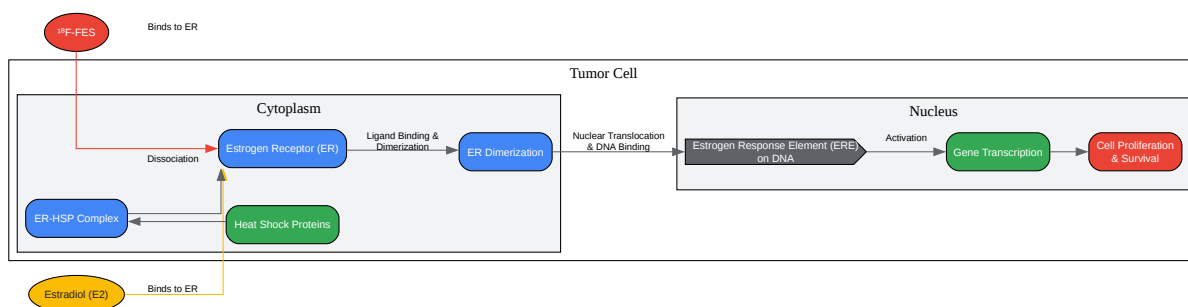
#### $^{18}\text{F}$ -FDG PET/CT Imaging Protocol (Representative)

- **Patient Preparation:** Patients are required to fast for at least 4-6 hours prior to the scan to ensure optimal tumor-to-background contrast. Blood glucose levels should be below 200 mg/dL[9].
- **Radiotracer Administration:** An intravenous injection of approximately 185-370 MBq (5-10 mCi) of  $^{18}\text{F}$ -FDG is administered[8].
- **Uptake Period:** A quiet uptake period of approximately 60 minutes is observed to minimize physiologic muscle uptake of the tracer[9].
- **Image Acquisition:** A whole-body PET/CT scan is performed, similar to the  $^{18}\text{F}$ -FES protocol.

## Mandatory Visualizations

### Estrogen Receptor Signaling Pathway and $^{18}\text{F}$ -FES Mechanism of Action

The following diagram illustrates the classical nuclear-initiated estrogen receptor signaling pathway and the mechanism by which  $^{18}\text{F}$ -FES acts as an imaging biomarker.

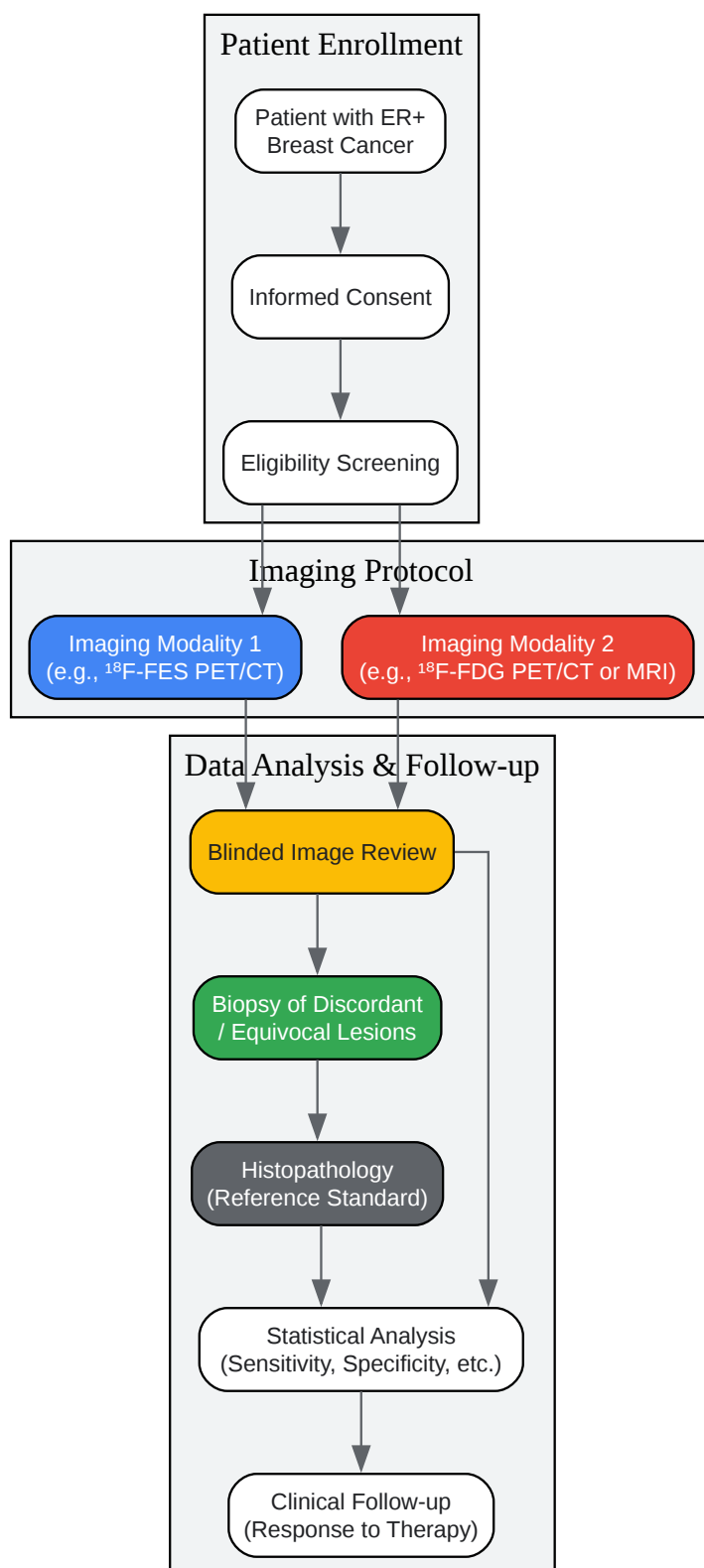


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Caption: Estrogen Receptor Signaling and  $^{18}\text{F}$ -FES Uptake Mechanism.

## General Experimental Workflow for Comparative Imaging Trials

This diagram outlines a typical workflow for a clinical trial comparing  $^{18}\text{F}$ -FES PET/CT with another imaging modality.



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Caption: Comparative Imaging Clinical Trial Workflow.

## Conclusion

$^{18}\text{F}$ -FES PET emerges as a powerful tool in the landscape of breast cancer imaging, offering a unique, in-vivo assessment of estrogen receptor status throughout the body. The presented clinical trial data underscores its high specificity and its potential to significantly impact patient management, particularly in the metastatic setting where tumor heterogeneity can render tissue biopsies of a single lesion unrepresentative of the overall disease burden. While  $^{18}\text{F}$ -FDG PET/CT remains a cornerstone for metabolic assessment and staging,  $^{18}\text{F}$ -FES PET/CT provides crucial, target-specific information that is highly relevant for endocrine therapy selection and monitoring. The comparison with MRI is an evolving area, with the potential for combined PET/MRI to offer both functional and high-resolution anatomical information. For researchers and professionals in drug development,  $^{18}\text{F}$ -FES PET stands out as a valuable biomarker for patient selection in clinical trials of novel endocrine agents and for non-invasively monitoring the pharmacodynamic effects of these therapies on the estrogen receptor. Further prospective studies, especially those directly comparing  $^{18}\text{F}$ -FES PET with MRI, will continue to refine its role in the clinical management of ER-positive breast cancer.

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